Tétrakis(éthylméthylamido)titane(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

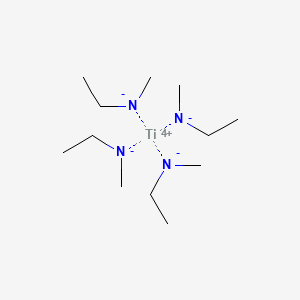

Tetrakis(ethylmethylamido)titanium(IV) is a coordination compound with the chemical formula [ (CH3C2H5)N]4Ti. It is a type of organometallic compound where titanium is bonded to four ethylmethylamido ligands. This compound is known for its strong Lewis acidity and is often used as a precursor in various chemical reactions and industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with ethylmethylamine (C2H5N(CH3)H) under controlled conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through organometallic chemical vapor deposition (OMCVD) processes, where titanium precursors are vaporized and reacted with ethylmethylamine in a controlled environment.

Types of Reactions:

Oxidation: Tetrakis(ethylmethylamido)titanium(IV) can undergo oxidation reactions to form titanium oxides.

Reduction: Reduction reactions can lead to the formation of titanium metal or lower oxidation state titanium compounds.

Substitution: The compound can participate in substitution reactions where the ethylmethylamido ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone can be used as oxidizing agents.

Reduction: Reducing agents like hydrogen or carbon monoxide are commonly employed.

Substitution: Various nucleophiles can be used to replace the ethylmethylamido ligands.

Major Products Formed:

Titanium Oxides: TiO2 and other titanium oxides.

Titanium Metal: Pure titanium or titanium alloys.

Substituted Titanium Compounds: Compounds with different ligands attached to the titanium center.

Applications De Recherche Scientifique

Tetrakis(ethylmethylamido)titanium(IV) is widely used in scientific research due to its unique properties:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is employed in the study of biological systems and the development of bioactive materials.

Medicine: It is used in the synthesis of pharmaceuticals and medical imaging agents.

Industry: The compound is utilized in the production of advanced materials, such as thin films and coatings.

Mécanisme D'action

Target of Action

Tetrakis(ethylmethylamido)titanium(IV) is primarily targeted towards the formation of titanium nitride (TiN) thin films . It serves as a precursor in the process of organometallic chemical vapor deposition (OMCVD) .

Mode of Action

The compound interacts with its target by undergoing a chemical reaction during the OMCVD process. The reaction leads to the formation of titanium nitride (TiN) thin films .

Biochemical Pathways

The primary biochemical pathway involved in the action of Tetrakis(ethylmethylamido)titanium(IV) is the organometallic chemical vapor deposition (OMCVD) . This process allows the formation of thin films of titanium nitride (TiN), which have various applications in the semiconductor industry .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature with a density of 0923 g/mL at 25 °C (lit) .

Result of Action

The result of the action of Tetrakis(ethylmethylamido)titanium(IV) is the formation of titanium nitride (TiN) thin films . These films are widely used in the semiconductor industry for their high thermal stability and selectivity .

Analyse Biochimique

Biochemical Properties

Tetrakis(ethylmethylamido)titanium(IV) is known for its high thermal stability and selectivity . It can be used in the synthesis of nitrogenous materials in organic synthesis reactions, such as conductive polymers and organic solar cells

Molecular Mechanism

Tetrakis(ethylmethylamido)titanium(IV) is a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD)

Temporal Effects in Laboratory Settings

Tetrakis(ethylmethylamido)titanium(IV) has a boiling point of 80 °C at 0.1 mmHg and a density of 0.923 g/mL at 25 °C . It is stored at 2-8°C

Comparaison Avec Des Composés Similaires

Tetrakis(dimethylamido)titanium: Similar structure but with dimethylamido ligands instead of ethylmethylamido.

Titanium(IV) ethoxide: Contains ethoxide ligands instead of amido ligands.

Titanium(IV) isopropoxide: Contains isopropoxide ligands.

Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is unique due to its combination of ethyl and methyl groups on the amido ligands, which provides a balance of steric and electronic effects that influence its reactivity and stability.

Activité Biologique

Tetrakis(ethylmethylamido)titanium(IV) (TEMATi) is a titanium compound that has garnered attention in various scientific fields, particularly in materials science and biomedicine. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₃₂N₄Ti

- Molecular Weight : 280.28 g/mol

- CAS Number : 308103-54-0

- Appearance : Liquid

- Boiling Point : 80 °C

- Purity : ≥99% .

Mechanisms of Biological Activity

The biological activity of TEMATi is primarily related to its interactions with biological tissues and cells. Its potential applications range from drug delivery systems to coatings for medical implants. The compound's properties allow it to form titanium-based materials that exhibit favorable biocompatibility and bioactivity.

1. Osteogenic Activity

Research indicates that titanium compounds can promote osteoblast proliferation and differentiation, essential for bone healing and regeneration. TEMATi has been studied for its ability to enhance osteogenic activity in various cellular models.

Table 1: Osteogenic Activity of TEMATi in Cell Studies

2. Antibacterial Properties

Another critical aspect of TEMATi's biological activity is its antibacterial properties. Titanium-based compounds have shown efficacy against various bacterial strains, making them suitable for applications in implantable devices where infection risk is a concern.

Table 2: Antibacterial Efficacy of TEMATi

Case Study 1: Coating Applications

A study investigated the application of TEMATi as a coating material for titanium implants. The results showed that implants coated with TEMATi exhibited improved osseointegration and reduced bacterial adhesion compared to uncoated implants.

- Methodology : Titanium implants were coated with TEMATi using chemical vapor deposition techniques.

- Findings : The coated implants demonstrated a significant increase in osteoblast attachment and proliferation, along with a reduction in biofilm formation by Staphylococcus aureus .

Case Study 2: Drug Delivery Systems

Another study explored the use of TEMATi in drug delivery systems aimed at localized treatment of bone diseases. The compound's ability to release therapeutic agents in a controlled manner was evaluated.

Propriétés

Numéro CAS |

308103-54-0 |

|---|---|

Formule moléculaire |

C12H32N4Ti |

Poids moléculaire |

280.28 g/mol |

Nom IUPAC |

ethyl(methyl)azanide;titanium(4+) |

InChI |

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

Clé InChI |

LNKYFCABELSPAN-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |

SMILES canonique |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.